Pitstop2

Description

Historical Context and Development of Small Molecule Inhibitors in Membrane Trafficking Research

The study of membrane trafficking, the complex network of pathways that transport molecules within eukaryotic cells, has historically relied on various techniques, including genetic approaches and the use of dominant-negative protein mutants. unitus.it However, these methods can sometimes be limited by issues such as genetic redundancy, pleiotropy, and the induction of compensatory mechanisms by the cell over time. frontiersin.orgnih.gov

The development of small molecule inhibitors has provided a powerful complementary strategy to dissect these intricate pathways. nih.govresearchgate.net These compounds can offer acute and often reversible interference with specific protein functions or interactions involved in trafficking events. unitus.itabcam.cn Early examples of small molecules used in cell biology, such as colchicine (B1669291) and paclitaxel (B517696) targeting tubulin, demonstrated the power of this approach in understanding cytoskeletal function. researchgate.net In the context of endomembrane trafficking, the search for specific inhibitors has been ongoing, with compounds like Dynasore targeting dynamin GTPase activity playing a significant role in studying endocytosis. nih.govtandfonline.com The identification of small molecules that interfere with specific protein-protein interactions or enzyme activities within trafficking pathways has been a key area of research. nih.gov

Rationale for the Design of Pitstop2: Initial Hypotheses on Clathrin-Targeted Inhibition

Clathrin-mediated endocytosis (CME) is a major pathway for the internalization of plasma membrane proteins and extracellular molecules. unitus.ittandfonline.comwikipedia.org This process involves the formation of clathrin-coated pits, which are then cleaved from the membrane to form vesicles. wikipedia.org A key step in CME is the interaction between clathrin and various adaptor proteins, which help recruit cargo and assemble the clathrin lattice. biologists.comnih.gov The N-terminal domain (NTD) of the clathrin heavy chain (CHC) contains several binding sites for these adaptor proteins, including sites that bind to "clathrin-box" motifs. biologists.comnih.gov

The "Pitstop" compounds, including this compound, were designed with the rationale of specifically inhibiting CME by blocking the engagement of adaptor proteins with the clathrin NTD. biologists.comnih.gov The initial hypothesis was that interfering with these interactions, particularly at the clathrin-box motif binding site on the clathrin NTD, would specifically block CME. biologists.comnih.govrupress.org this compound was developed to bind directly to the clathrin terminal domain at a site that overlaps with the binding site for clathrin box-containing accessory protein ligands. abcam.cn

Overview of this compound's Significance in Elucidating Endocytic Pathways

This compound gained significance as a research probe due to initial findings suggesting it could effectively inhibit CME in cells. biologists.comsigmaaldrich.comspringernature.com Its cell permeability, unlike some other early clathrin inhibitors like Pitstop 1, made it a more practical tool for cellular experiments. abcam.cnspringernature.com Early studies using this compound showed profound inhibition of transferrin uptake, a classic cargo internalized via CME. nih.govbiologists.comnih.gov

Despite the observations regarding its non-specificity towards clathrin in cellular contexts, this compound remains a valuable reagent for acutely inhibiting endocytosis in cell biological studies. frontiersin.org Its ability to rapidly and reversibly block internalization pathways makes it useful for examining processes that are acutely dependent on endocytosis. unitus.itabcam.cn Research findings using this compound have contributed to the understanding of clathrin dynamics and the complexities of endocytic mechanisms, highlighting the need for careful interpretation of results obtained with small molecule inhibitors and the importance of using complementary approaches to validate findings. nih.govbiologists.comnih.govrupress.orgresearchgate.net

Illustrative Data:

| Endocytic Pathway | Effect of this compound Treatment (Observed in Cells) | Supporting Evidence |

| Clathrin-Mediated Endocytosis | Inhibited | Inhibition of transferrin uptake observed in various cell lines. nih.govbiologists.comnih.gov |

| Clathrin-Independent Endocytosis | Inhibited | Inhibition of uptake of CIE cargo (e.g., MHCI) observed. nih.govresearchgate.net Still inhibits in clathrin-depleted cells. nih.govresearchgate.net |

This table reflects findings indicating that this compound impacts both major endocytic routes, underscoring the importance of considering its broader effects when used as a research tool. nih.govresearchgate.net

Detailed Research Findings:

Research using this compound has provided detailed insights into its effects on cellular processes. For instance, studies have examined the dose-dependent inhibition of transferrin and MHCI internalization by this compound in HeLa cells, showing differential sensitivity between the two cargo proteins. nih.gov Quantification of internalization revealed half-maximal inhibition for MHCI at approximately 6 µM and for transferrin at around 18 µM. nih.gov This suggests that while both pathways are affected, there might be nuances in their sensitivity to this compound.

Beyond endocytosis, this compound has also been used to investigate other clathrin-related functions, such as clathrin's role in mitosis and spindle dynamics. nih.gov Studies have shown that this compound can disrupt mitotic spindle integrity and activate the spindle assembly checkpoint, phenocopying clathrin depletion in this context. nih.gov This highlights the utility of this compound as a tool for exploring diverse cellular roles of clathrin, even while acknowledging its potential off-target effects on endocytosis. frontiersin.orgnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

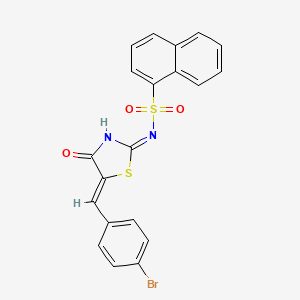

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLWHGPJPVPDU-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Dissection of Pitstop2 S Molecular Interactions

Primary Proposed Mechanism: Clathrin Terminal Domain Binding and Clathrin-Mediated Endocytosis (CME) Inhibition

Pitstop2 was designed as a selective, cell-permeable inhibitor that targets the N-terminal β-propeller domain of the clathrin heavy chain. medchemexpress.eu This interaction is intended to competitively block the binding of essential adaptor proteins, thereby arresting the formation of clathrin-coated pits and inhibiting CME. nih.gov

Interaction with the N-terminal β-propeller Domain of Clathrin Heavy Chain

The primary target of this compound is the N-terminal domain (TD) of the clathrin heavy chain (CHC). medchemexpress.eubiologists.com This domain is structured as a seven-bladed β-propeller and serves as a crucial hub for protein-protein interactions during the assembly of clathrin coats. biologists.comresearchgate.net this compound was developed to bind to this domain, thereby preventing the recruitment of other proteins necessary for the progression of endocytosis. nih.gov While it was designed to block one of the four functional interaction sites on the N-terminal domain, its potent inhibition of CME in cellular assays was initially surprising to researchers, given that the remaining sites were thought to be sufficient to support the process. biologists.comnih.gov This potent activity has led to further investigation into its precise mode of action. biologists.comnih.gov

Competitive Interference with Clathrin-Associated Adaptor Proteins (e.g., Amphiphysin)

The inhibitory effect of this compound on CME is achieved by competitively interfering with the binding of clathrin-associated adaptor proteins, such as amphiphysin (B1176556), to the clathrin terminal domain. nih.govnih.gov These adaptor proteins contain clathrin-box motifs that are essential for their interaction with clathrin. nih.gov By occupying the binding site on the clathrin TD, this compound prevents these adaptors from linking clathrin to the plasma membrane and to cargo molecules, which is a critical step in the formation of a functional clathrin-coated pit. nih.govnih.gov The inhibition of the interaction between the clathrin terminal domain and amphiphysin has been quantified, showing an IC50 value of 12 μM.

Identified Off-Target Interactions and Unanticipated Mechanisms of Action

Despite its design as a specific CME inhibitor, a growing body of evidence indicates that this compound has significant off-target effects. biologists.comresearchgate.net These unintended interactions affect a range of cellular processes independent of clathrin, raising questions about its specificity and utility as a tool solely for studying CME. biologists.comnih.gov

Inhibition of Clathrin-Independent Endocytosis (CIE) Pathways

One of the most significant off-target effects of this compound is its potent inhibition of clathrin-independent endocytosis (CIE). nih.govnih.gov Studies have demonstrated that this compound blocks the internalization of cargo proteins that enter the cell via CIE pathways. nih.govfrontiersin.org This inhibition persists even in cells where the clathrin heavy chain has been knocked down, strongly suggesting that the effect is independent of its primary target. nih.govnih.gov This finding indicates that this compound has additional cellular targets and cannot be used to reliably distinguish between clathrin-dependent and -independent endocytic pathways. nih.govnih.gov

| Cargo | Endocytic Pathway | Effect of this compound | Reference |

|---|---|---|---|

| Transferrin | Clathrin-Mediated Endocytosis (CME) | Inhibition of uptake | nih.gov |

| Major Histocompatibility Complex I (MHCI) | Clathrin-Independent Endocytosis (CIE) | Inhibition of uptake | nih.govfrontiersin.org |

| Shiga Toxin | Clathrin-Independent Endocytosis (CIE) | Not affected | nih.gov |

Disruption of Nuclear Pore Complex (NPC) Integrity via Interaction with β-Propeller Folds of NPC Scaffold Proteins

More recent studies have uncovered a disruptive effect of this compound on the structural and functional integrity of the nuclear pore complex (NPC). researchgate.netnih.gov The NPC is the sole gateway for nucleocytoplasmic transport. nih.gov This off-target effect is thought to stem from the structural similarity between the clathrin N-terminal domain and certain scaffold proteins of the NPC, which also contain β-propeller folds. nih.govresearchgate.net Computational docking analyses have shown that this compound has a high binding affinity for these β-propeller domains within NPC scaffold proteins. nih.govresearchgate.net This interaction leads to a collapse of the NPC permeability barrier and alters the NPC's ultrastructure, thereby impairing the transport of molecules between the nucleus and the cytoplasm. researchgate.net

| Interaction Type | Molecular Target | Cellular Process Affected | Mechanism | Reference |

|---|---|---|---|---|

| Primary (On-Target) | Clathrin Heavy Chain (N-terminal β-propeller domain) | Clathrin-Mediated Endocytosis (CME) | Competitive inhibition of adaptor protein (e.g., Amphiphysin) binding | nih.govnih.gov |

| Off-Target | Unknown target(s) | Clathrin-Independent Endocytosis (CIE) | Inhibition of internalization of CIE cargo | nih.govnih.gov |

| Off-Target | NPC Scaffold Proteins (β-propeller folds) | Nucleocytoplasmic Transport | Disruption of NPC integrity and permeability barrier | researchgate.netnih.gov |

| Off-Target | Small GTPases (e.g., Rac1, Ran) | Actin Dynamics, Cell Motility, Nucleocytoplasmic Transport | Direct binding and locking GTPase in an inactive (GDP-bound) state | nih.govnih.gov |

Other Unidentified Cellular Targets and Non-Specific Effects

While Pitstop 2 was initially identified as a specific inhibitor of clathrin-mediated endocytosis (CME) through its interaction with the N-terminal domain of the clathrin heavy chain, a growing body of evidence reveals that its cellular activities are more complex and extend to numerous "off-target" effects. nih.govnih.gov These findings indicate that Pitstop 2 interacts with multiple other cellular components and pathways, making it a tool that requires careful interpretation of experimental results. nih.govnih.gov

One of the most significant non-specific effects of Pitstop 2 is its potent inhibition of clathrin-independent endocytosis (CIE). nih.govnih.govconsensus.app This inhibitory action is not a secondary consequence of its effect on clathrin, as demonstrated by the fact that the knockdown of clathrin does not prevent Pitstop 2 from blocking the endocytosis of CIE cargo proteins. nih.govnih.govresearchgate.net This suggests the existence of additional cellular targets for Pitstop 2 that are involved in CIE pathways. nih.govnih.govplos.org The inhibition of both CME and CIE by Pitstop 2 complicates its use as a specific tool to dissect these two major endocytic routes. nih.govnih.govnih.gov

The compound's impact on the cytoskeleton, particularly the actin network, represents another significant non-specific effect. nih.gov Treatment with Pitstop 2 has been shown to disrupt actin dynamics, leading to a dramatic reduction in lamellipodial dynamics within minutes of application. nih.govresearchgate.net This disruption of the actin cytoskeleton likely contributes to the observed "freezing" of dynamic cellular processes, including endocytosis, and may account for its potent inhibitory effect on clathrin-independent pathways. nih.gov

Beyond these interactions, Pitstop 2 has been reported to have a range of other cellular effects. In dividing cancer cells, it can impair mitotic progression and induce apoptosis, suggesting an interference with the mitotic spindle. medchemexpress.commedchemexpress.eu Furthermore, in neurons, an off-target effect observed is a change in the pH of vesicles and mitochondria. nih.govbiologists.com There is also evidence to suggest that Pitstop 2 may have a more general effect on the mobility of integral membrane proteins, contributing to its broad inhibitory actions. nih.gov At higher concentrations, Pitstop 2 has been observed to lead to a loss of nuclear integrity. researchgate.net

The following table summarizes the key non-specific effects and unidentified cellular targets of Pitstop 2, as documented in various research findings.

| Effect | Affected Cellular Process/Target | Observed Consequences | References |

| Inhibition of Clathrin-Independent Endocytosis (CIE) | Clathrin-independent endocytic pathways | Potent blockage of the internalization of CIE cargo proteins. nih.govnih.govconsensus.app | nih.govnih.govnih.govconsensus.app |

| Interaction with Small GTPases | Ran, Rac1 | Disruption of nucleocytoplasmic transport, altered cell motility and mechanics. nih.govnih.gov | nih.govnih.gov |

| Cytoskeletal Disruption | Actin dynamics | Reduced lamellipodial dynamics, "freezing" of dynamic cellular processes. nih.govresearchgate.net | nih.govresearchgate.net |

| Mitotic Interference | Mitotic spindle | Impaired mitotic progression and induction of apoptosis in dividing cancer cells. medchemexpress.commedchemexpress.eu | medchemexpress.commedchemexpress.eu |

| Alteration of Organellar pH | Vesicles and mitochondria in neurons | Changes in the internal pH of these organelles. nih.govbiologists.com | nih.govbiologists.com |

| Nuclear Integrity | Nuclear pore complex | Disruption of the nuclear pore complex permeability barrier and loss of nuclear integrity at high concentrations. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| General Membrane Effects | Mobility of integral membrane proteins | Potential reduction in the mobility of membrane proteins. nih.gov | nih.gov |

These findings collectively underscore the non-specific nature of Pitstop 2's mechanism of action. nih.gov While it remains a useful tool in cell biology, the interpretation of data obtained using Pitstop 2 must take into account its broad range of cellular effects beyond the specific inhibition of the clathrin N-terminal domain. nih.govnih.gov

Cellular and Subcellular Impacts of Pitstop2

Modulation of Endocytic Pathway Dynamics

Pitstop2 has been shown to modulate the dynamics of endocytic pathways, which are crucial for the internalization of molecules from the cell surface and the regulation of plasma membrane composition.

This compound is known to act as a clathrin inhibitor and affects the dynamics of clathrin-coated pits (CCPs). Studies have indicated that treatment with this compound can lead to alterations in the structural characteristics of clathrin pits. For instance, research using super-resolution microscopy has shown that this compound treatment results in smaller, flatter clathrin pits compared to control conditions. These structures appear to be arrested at an earlier stage of clathrin pit formation. biorxiv.org The observed changes in size and morphology are distinct from those induced by inhibitors targeting later stages of endocytosis, such as Dynasore, which affects vesicle scission. biorxiv.org This suggests that this compound interferes with the early stages of CCP formation or maturation.

Research findings on the impact of this compound on clathrin pit size:

| Treatment | Average Class II Blob Size (nm) |

| DMSO (Control) | 293 biorxiv.org |

| This compound | 227 biorxiv.org |

| Dynasore | 264 biorxiv.org |

These data indicate that this compound induces a more pronounced reduction in the size of structures identified as clathrin pits compared to Dynasore. biorxiv.org

This compound has been reported to effectively inhibit internalization processes mediated by clathrin-mediated endocytosis (CME). molbiolcell.org While the canonical process of CME involves initiation, maturation, invagination, and scission of CCPs, this compound's impact appears to be focused on earlier assembly or maturation stages rather than the final scission event. biorxiv.org

While this compound is primarily characterized as a clathrin inhibitor affecting CCP formation, its direct impact on vesicle scission processes, predominantly mediated by dynamin, appears to be secondary to its effects on earlier endocytic steps. Dynamin is a GTPase that forms a helical collar around the neck of budding vesicles and is critical for membrane fission. scbt.com, frontiersin.org

A notable characteristic of this compound's activity is its effect on both clathrin-dependent and clathrin-independent endocytic pathways. Although initially identified as a clathrin inhibitor, subsequent research demonstrated that this compound is also a potent inhibitor of clathrin-independent endocytosis (CIE). nih.gov, nih.gov This suggests that its inhibitory effects are not solely mediated through clathrin.

Studies have shown that this compound can disrupt CIE pathways and may have significant off-target effects. researchgate.net For example, while this compound inhibited the uptake of transferrin, a common marker for CME, it did not affect the endocytosis of certain cargo proteins that utilize clathrin-independent routes. imrpress.com However, other research indicates that this compound can inhibit the endocytosis of various proteins normally internalized via CIE. nih.gov, researchgate.net The observation that knocking down clathrin does not fully rescue the inhibition of CIE protein endocytosis by this compound further supports the idea that this compound has targets in addition to the clathrin N-terminal domain. nih.gov, nih.gov In some neuronal contexts, where endocytosis of synaptic vesicle proteins occurs independently of clathrin via CIE, this compound treatment also perturbed this process. elifesciences.org The differential sensitivity and the observation of CIE inhibition by this compound have led to questions regarding its specificity as a tool solely for inhibiting CME. biologists.com

Regulation of Subcellular Organelle Morphology and Function

Beyond its effects on endocytosis, this compound has been found to influence the morphology and function of certain subcellular organelles, particularly the nuclear pore complex and, indirectly, the Golgi apparatus.

Recent studies have revealed a clathrin-independent inhibitory effect of this compound on nuclear pore complexes (NPCs), which are crucial for regulating transport between the nucleus and the cytoplasm. nih.gov, researchgate.net this compound has been shown to disrupt the structural and functional integrity of NPCs. nih.gov, researchgate.net These effects are observed at concentrations comparable to those that inhibit CME. nih.gov, researchgate.net

The mechanism underlying this compound's impact on NPCs appears to involve interactions with beta-propeller folds found in NPC scaffold proteins. nih.gov, researchgate.net Computational docking analysis has demonstrated that this compound exhibits high binding affinities to these beta-propeller folds, similar to its affinity for the terminal beta-propeller domain of clathrin. nih.gov, researchgate.net This interaction can lead to a reversible collapse of the NPC permeability barrier researchgate.net and impair the binding of transport receptors like importin-beta to NPCs. researchgate.net this compound's ability to perturb nuclear pore permeability is thought to involve the disruption of interactions mediated by Phenylalanine-Glycine (FG) repeat-containing nucleoporins within the NPC. kcl.ac.uk, researchgate.net

The Golgi apparatus is a central organelle in the secretory pathway and undergoes significant reorganization during various cellular processes. While this compound is not primarily known for direct targeting of the Golgi, its role as a clathrin inhibitor can indirectly influence Golgi dynamics. Clathrin is involved in vesicular trafficking from the trans-Golgi network and also plays a role in the reassembly of the Golgi apparatus after fragmentation. molbiolcell.org, wikipedia.org

Effects on Endosomal Compartment Morphology and Dynamics

This compound has been shown to influence the morphology and dynamics of endosomal compartments. While initially identified as an inhibitor of clathrin-mediated endocytosis (CME), research indicates that this compound also potently inhibits clathrin-independent endocytosis (CIE). nih.govresearchgate.netresearchgate.net This inhibition of endocytic pathways can lead to alterations in the structure and behavior of endosomes.

Studies have observed the formation of enlarged endosomal compartments following treatment with this compound. frontiersin.orgresearchgate.netnih.gov For instance, in the calyx of Held synapse, application of this compound resulted in increased volumes of large endosomes, alongside a reduction in the density of recently recycled synaptic vesicles. researchgate.netnih.gov This suggests a role for clathrin, and by extension the processes affected by this compound, in the size regulation of large recycling endosomes. researchgate.netnih.gov

Furthermore, this compound treatment has been associated with altered localization of endocytic compartments within cells. researchgate.netnih.gov Investigations into the effects of this compound on early endosome markers have shown a reduction in the expression levels of Rab5 and EEA1, both of which are key proteins associated with early endosomes. nih.gov This decrease in marker expression suggests a broader impact on the composition or abundance of early endosomal compartments. nih.gov

The inhibitory effects of this compound on endocytosis have been observed for various cargo proteins, including transferrin receptor (a CME cargo) and proteins that enter via CIE such as MHCI, CD59, CD44, CD98, and CD147. nih.gov The inhibition of internalization of these proteins can directly impact their trafficking itineraries and subsequent sorting within the endosomal system. nih.gov

Consequences for Cytoskeletal Organization

Beyond its effects on endocytosis, this compound has been found to exert significant consequences on the organization of the cellular cytoskeleton, impacting both the mitotic spindle and the actin cytoskeleton. researchgate.netnih.govmedchemexpress.eutribioscience.comnih.govprobechem.comfocusbiomolecules.comresearchgate.netnih.govsgul.ac.uknii.ac.jp

Disruption of Mitotic Spindle Integrity and Kinetochore-Fiber Dynamics

This compound has been demonstrated to disrupt the integrity of the mitotic spindle, a critical structure for accurate chromosome segregation during cell division. medchemexpress.eutribioscience.comnih.govprobechem.comfocusbiomolecules.comresearchgate.netnih.gov Treatment with this compound can trap cells in metaphase and activate the spindle assembly checkpoint. medchemexpress.eunih.govprobechem.comfocusbiomolecules.comresearchgate.netnih.gov This effect phenocopies clathrin depletion and Aurora A kinase inhibition. medchemexpress.eunih.gov

Research indicates that this compound interferes with the function of clathrin at the mitotic spindle, even though it may not impair its recruitment there. nih.govresearchgate.net Clathrin plays a role in stabilizing mitotic spindle kinetochore (K)-fibers. nih.govnih.govnih.gov this compound disrupts mitotic spindle organization by affecting K-fibers, leading to impaired chromosome congression to the metaphase plate. nih.govnih.gov This disruption of mitotic spindle organization by this compound is considered to be independent of its effects on endocytosis. nih.govnih.gov this compound has also been shown to induce multipolar spindles and loss of centriole cohesion. nih.gov

Induced Rearrangement of the Actin Cytoskeleton

This compound has been observed to induce rearrangements of the actin cytoskeleton. researchgate.netnih.govsgul.ac.uknii.ac.jp Studies have reported that this compound treatment leads to disruptive effects on the actin cytoskeleton, which parallel changes in global cell motility. researchgate.netnih.gov

Specific alterations include the depletion of F-actin from lamellipodia, consistent with an arrest of lamellipodial dynamics. nih.gov Additionally, the punctate actin foci, potentially associated with sites of clathrin-mediated endocytosis, largely disappear and are substituted by prominent ring-like structures in cells treated with this compound. nih.gov These observed effects on the actin cytoskeleton have been noted as clathrin-independent activities of this compound. nih.gov

Influence of Pitstop2 on Broader Biological Processes and Pathways

Synaptic Transmission and Synaptic Vesicle Recycling

Synaptic transmission, the process by which neurons communicate, relies heavily on the efficient recycling of synaptic vesicles (SVs). Pitstop2 has been shown to interfere with this critical process. Studies investigating the effects of this compound on synaptic vesicle recycling in the calyx of Held synapse in vivo demonstrated that application of the compound led to a reduced density of small synaptic vesicles and a shift in their localization towards the plasma membrane. frontiersin.orgresearchgate.netnih.gov These findings suggest that clathrin plays a role in SV recycling from both the plasma membrane and large endosomes under physiological conditions. frontiersin.orgresearchgate.netnih.gov

Further research into the impact of this compound on synaptic transmission revealed its ability to attenuate synaptic facilitation at hippocampal CA1 synapses. biorxiv.orgelifesciences.org At higher stimulation frequencies (100 Hz), this compound markedly enhanced synaptic depression at calyx synapses. biorxiv.orgelifesciences.orgelifesciences.org Additionally, this compound has been reported to impact cholinergic neuromuscular transmission and block the effects of opioids on neurogenic contractions of the colon. nih.gov A significant decrease in the amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal CA1 synapses was also observed following this compound infusion. jneurosci.org

Cellular Entry Mechanisms of Pathogens

Cellular entry is a fundamental step for many pathogens, including viruses and bacteria, to establish infection. This compound, by influencing endocytic pathways, has been investigated for its effects on the internalization of various pathogens and their toxins.

Inhibition of Viral Entry (e.g., HIV, Enteric Adenoviruses, Cytomegalovirus)

This compound's inhibitory action on CME and its interference with receptor-mediated endocytosis have led to investigations into its potential to block viral entry. This compound has been shown to inhibit the entry of Human Immunodeficiency Virus (HIV). abcam.comcaymanchem.comtargetmol.com Studies using TZM-bl cells and primary CD4+ T-cells indicated that this compound potently inhibits HIV-1 infection, supporting the involvement of clathrin and dynamin-2 in productive HIV-1 entry. acs.org However, it is also noted that HIV-1 entry into primary CD4+ T cells can occur through macropinocytosis, and inhibiting this pathway also prevents viral internalization, fusion, and infection. pnas.org

Enteric adenoviruses (EAdVs) have been shown to utilize clathrin- and actin-dependent mechanisms for entry into human duodenal cells. biorxiv.orgnih.govasm.org Research indicates that this compound reduced the uptake of EAdVs in a dose-dependent manner in HuTu80 cells. biorxiv.orgbiorxiv.org Interestingly, this effect was not observed in A549 cells, suggesting potential cell-type specific differences in EAdV entry pathways. biorxiv.orgbiorxiv.org

For Cytomegalovirus (CMV), particularly laboratory strains like AD169 and Towne, entry into fibroblasts is known to primarily occur through cell membrane fusion rather than endocytosis. researchgate.netnih.gov While this compound did not prevent the formation of the HCMV assembly compartment, it did retard the growth of these laboratory strains. nih.govresearchgate.net Further studies revealed that inhibiting endocytic pathways with this compound significantly reduced the growth rates and final virus yields of HCMV, even without inhibiting the expression of early to late viral proteins. researchgate.netnih.gov Clathrin was observed to accumulate in the viral assembly compartment, and its formation was compromised by endocytic inhibition. researchgate.netnih.gov Transmission electron microscopy (TEM) images showed intact nuclear stages of nucleocapsid assembly but compromised cytoplasmic virus maturation in the presence of endocytosis inhibitors. researchgate.netnih.gov

Impact on Bacterial Toxin Internalization (e.g., Shiga toxin, Cholera toxin B)

Bacterial toxins, such as Shiga toxin and Cholera toxin B, exploit cellular endocytic pathways to enter host cells. The influence of this compound on the internalization of these toxins has been examined. In some studies, this compound was found to inhibit the endocytosis of transferrin receptor, a known CME cargo, but did not affect the endocytosis of Shiga toxin, which has been reported to enter cells independently of clathrin in certain contexts. nih.govplos.orgnih.gov

However, other research indicated that while endocytosis of Shiga toxin still occurred in cells treated with this compound, the internalized amount was less compared to controls. nih.gov It has been suggested that Shiga toxin's relative resistance to this compound might be attributed to its ability to bind and cluster Gb3 glycolipid, facilitating entry through alternative mechanisms. nih.gov Shiga toxin internalization can involve clathrin and dynamin, dynamin alone, or actin and cholesterol, depending on the specific study and context. frontiersin.org Macropinocytosis has also been shown to contribute to Stx2 internalization, particularly in the presence of E. coli O157:H7. frontiersin.org

Regarding Cholera toxin B (CTxB), studies have shown that this compound does not affect its internalization in J774A.1 macrophages. clinisciences.commedchemexpress.commedchemexpress.com Cholera toxin internalization can occur through multiple endocytic mechanisms, including clathrin-dependent, caveolae-dependent, and clathrin-independent pathways, with the dominant route varying depending on the cell type. nih.gov The B subunit of cholera toxin is known to bind to GM1 ganglioside receptors on the cell surface. sigmaaldrich.com

Cell Cycle Progression and Regulation

Beyond its roles in endocytosis and pathogen entry, this compound has demonstrated effects on the cell cycle, particularly concerning the spindle assembly checkpoint and mitotic progression.

Activation of the Spindle Assembly Checkpoint

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. This compound has been identified as an activator of the SAC. nih.govmedchemexpress.eunih.govmolnova.com Research in HeLa cells demonstrated that this compound traps cells in metaphase by disrupting the integrity of the mitotic spindle and activating the SAC. medchemexpress.eunih.gov This effect phenocopies the outcomes of clathrin depletion and Aurora A kinase inhibition, highlighting a connection between clathrin function, spindle integrity, and SAC activation. medchemexpress.eunih.gov

Cellular Proliferation and Viability in Research Models

Research indicates that this compound affects cellular proliferation and viability, particularly in dividing cells. This compound has been shown to cause cell death and inhibit cell growth in dividing cells researchgate.net. Its potential in anti-cancer research is suggested by its anti-mitotic and anti-proliferative properties observed specifically in dividing cancer cells medchemexpress.eu, medchemexpress.com. Studies using HeLa cells, a widely used cancer cell line, demonstrated that this compound can trap these cells in metaphase and activate the spindle assembly checkpoint medchemexpress.eu, nih.gov. This suggests an interference with the cell cycle machinery in actively dividing populations. This compound has been reported to reduce the total number of viable HeLa cells in a dose-dependent manner medchemexpress.com.

Platelet Function: Activation, Aggregation, and Secretion

This compound has been found to influence platelet function. Studies have shown that this compound inhibits platelet activation, aggregation, and secretion medchemexpress.eu, nih.gov. Research focusing on human platelets revealed that this compound inhibited platelet spreading on immobilized fibrinogen nih.gov. Mechanistic investigations suggested that while this compound did not block the endocytosis of integrin αIIbβ3 and fibrinogen uptake, it inhibited the recycling of integrin αIIbβ3 back to the plasma membrane during platelet spreading nih.gov. This interference with integrin trafficking appears to contribute to the observed inhibition of platelet activation nih.gov.

Modulation of Specific Receptor-Mediated Internalization Pathways (e.g., Transferrin Receptor, MHCI, EGF Receptor)

This compound is known to interfere with receptor-mediated endocytosis targetmol.com, abcam.com. Its effects have been specifically examined on the internalization of several key receptors:

Transferrin Receptor: this compound has been consistently shown to inhibit the endocytosis of the transferrin receptor in various cell lines, including HeLa, BEAS-2B (a lung epithelial cell line), COS-7, and J774A.1 macrophages nih.gov, biologists.com, medchemexpress.eu, medchemexpress.com, abcam.com, nih.gov, nih.gov, semanticscholar.org, researchgate.net. This inhibition has been observed in a dose-dependent manner nih.gov, researchgate.net. For instance, treatment of HeLa cells with 20 µM this compound led to a block in transferrin receptor internalization nih.gov. In J774A.1 macrophages, this compound at concentrations of 20-40 μM inhibited the endocytosis of transferrin medchemexpress.com.

MHCI: The internalization of Major Histocompatibility Complex I (MHCI) has also been shown to be inhibited by this compound in cell lines such as HeLa, BEAS-2B, and COS-7 nih.gov, abcam.com, researchgate.net, nih.gov, researchgate.net. In HeLa cells, MHCI endocytosis appeared to be somewhat more sensitive to this compound than that of transferrin nih.gov, researchgate.net. An IC₅₀ of approximately 10-15 μM for this compound-mediated inhibition of MHCI endocytosis in HeLa cells has been reported, similar to its effect on transferrin endocytosis researchgate.net.

EGF Receptor: this compound has been demonstrated to inhibit the internalization of the Epidermal Growth Factor Receptor (EGFR) and to blunt the recruitment of fluorescent EGF to clathrin structures in ARPE-19 cells molbiolcell.org, nih.gov, molbiolcell.org. Studies using 10 μM this compound showed robust inhibition of EGF internalization molbiolcell.org.

While initially characterized as a selective inhibitor of clathrin-mediated endocytosis by binding to the N-terminal domain of clathrin, research indicates that this compound also inhibits clathrin-independent endocytosis nih.gov, biologists.com, selleckchem.com, nih.gov, researchgate.net, nih.gov, researchgate.net. This suggests that this compound may have additional cellular targets beyond the clathrin terminal domain nih.gov, selleckchem.com, nih.gov. The non-specific action at higher concentrations has been noted molbiolcell.org, portlandpress.com. This compound has also been found to inhibit the trafficking of VEGFR2, a receptor involved in endothelial cell proliferation oncotarget.com.

Here is a summary of the effects of this compound on the internalization of specific receptors:

| Receptor | Cell Line(s) Affected | Observed Effect on Internalization | Key Findings | Source(s) |

| Transferrin Receptor | HeLa, BEAS-2B, COS-7, J774A.1 | Inhibited | Dose-dependent inhibition; Block observed at 20 µM in HeLa cells; Inhibited by 20-40 μM in J774A.1. nih.gov, medchemexpress.com | nih.gov, biologists.com, medchemexpress.eu, medchemexpress.com, abcam.com, nih.gov, nih.gov, semanticscholar.org, researchgate.net |

| MHCI | HeLa, BEAS-2B, COS-7 | Inhibited | Somewhat more sensitive than transferrin in HeLa cells; IC₅₀ ~10-15 μM. nih.gov, researchgate.net, researchgate.net | nih.gov, abcam.com, researchgate.net, nih.gov, researchgate.net |

| EGF Receptor | ARPE-19 | Inhibited | Inhibits EGF internalization and blunts EGF recruitment to clathrin structures at 10 μM. molbiolcell.org | molbiolcell.org, nih.gov, molbiolcell.org |

| Integrin αIIbβ3 | Platelets, CHO cells bearing αIIbβ3 | Inhibited recycling | Did not block endocytosis but inhibited recycling to plasma membrane. nih.gov | nih.gov |

| VEGFR2 | Endothelial cells | Inhibited trafficking | Inhibited VEGF-A stimulated co-location with endosomes and subsequent proliferation. oncotarget.com | oncotarget.com |

This compound's influence extends beyond receptor internalization to other cellular components, including the disruption of nuclear pore complexes nih.gov, sigmaaldrich.com, researchgate.net.

Methodological Considerations and Research Applications of Pitstop2

Utilization as a Chemical Tool for Dissecting Membrane Trafficking Pathways

Pitstop2 was developed as a small molecule inhibitor designed to interfere with clathrin function by binding to the terminal domain of clathrin heavy chain, a site that interacts with clathrin box-containing accessory proteins like amphiphysin (B1176556). abcam.comabcam.comspringernature.com This interaction was initially thought to specifically block CME. abcam.comspringernature.com Early research demonstrated that this compound inhibits the endocytosis of transferrin receptor, a classic cargo of CME. abcam.comnih.govplos.org

However, further studies revealed that this compound also potently inhibits CIE. nih.govplos.orgnih.gov This was an unexpected finding, as this compound was shown to block the endocytosis of proteins known to enter cells via CIE, such as MHC class I, CD59, CD44, CD98, and CD147. nih.govnih.gov The inhibition of CIE by this compound is not dependent on clathrin, as it still occurs in cells where clathrin has been depleted by siRNA. nih.govplos.orgnih.gov This indicates that this compound has additional cellular targets beyond the clathrin N-terminal domain. nih.govplos.orgnih.gov

Despite its lack of strict specificity for CME, this compound remains a valuable tool for dissecting membrane trafficking. Its rapid action allows for acute perturbation of endocytosis, which can help to distinguish between processes that are directly dependent on active endocytosis versus those that are indirectly affected by longer-term genetic manipulations. nih.govresearchgate.net Researchers use this compound to investigate the involvement of endocytic pathways in various cellular functions, including nutrient uptake, receptor internalization and signaling, viral entry, and synaptic vesicle recycling. abcam.comspringernature.comcaymanchem.comscience.gov For instance, it has been used to study EGF receptor signaling, demonstrating that clathrin perturbation by this compound can inhibit EGF-stimulated Akt phosphorylation. molbiolcell.org In synaptic research, this compound has been applied to investigate synaptic vesicle recycling, showing a decrease in synaptic vesicle density and altered localization of endocytic compartments. nih.gov

Comparative Studies with Genetic Manipulations (e.g., siRNA/shRNA Knockdown of Clathrin or Dynamin)

Chemical inhibitors like this compound offer a complementary approach to genetic manipulations such as siRNA or shRNA knockdown for studying membrane trafficking. Genetic knockdown of key endocytic proteins like clathrin or dynamin can effectively block CME. nih.govresearchgate.netnih.gov This approach is useful for determining whether a particular process requires these proteins. researchgate.nettandfonline.com

However, genetic manipulations have drawbacks. Depleting proteins over several days can lead to indirect effects or compensatory cellular responses that complicate the interpretation of results. nih.govresearchgate.nettandfonline.com The time required for sufficient protein depletion (typically 3-7 days) can also be a limitation for studying acute events. tandfonline.com

A key finding from comparative studies is that this compound's inhibitory effects are not solely due to clathrin inhibition. Its ability to block CIE, even in clathrin-depleted cells, highlights its off-target effects and underscores the importance of using genetic controls to confirm clathrin's specific role in a process. nih.govplos.orgnih.gov

Experimental Design and Optimization for In Vitro and Cellular Assays

Effective utilization of this compound in research requires careful experimental design and optimization. Several factors need to be considered to ensure the reliability and specificity of the results.

Consideration of Concentration-Dependent Effects and Reversibility of Action

This compound exhibits concentration-dependent effects on endocytosis. Studies have shown inhibition of transferrin and MHCI internalization across a range of concentrations, typically from 5 µM to 30 µM. nih.gov Complete inhibition of CME is often observed at concentrations around 20-25 µM in most cell types. abcam.com However, the optimal concentration can vary depending on the cell line and the specific endocytic pathway being studied. abcam.comnih.gov Primary cells may be more sensitive to higher concentrations than established cell lines. abcam.com

It is crucial to perform dose-response experiments to determine the effective concentration range for the specific experimental system and cargo being investigated. High concentrations of this compound (e.g., 30 µM or above) can sometimes lead to non-specific effects, such as cell lifting from plates or interference with fluorescence imaging due to the compound's low emittance in the green channel. abcam.comabcam.com

A significant advantage of this compound is the reversibility of its action. nih.govgoogle.comresearchgate.net Clathrin-mediated endocytosis can be fully restored after washing out the drug, typically within 30 to 60 minutes. nih.govgoogle.comresearchgate.netabcam.cn This reversibility is a critical control in experiments, allowing researchers to confirm that the observed effects are due to the temporary inhibition of endocytosis by this compound rather than irreversible cellular damage. abcam.cn

Use of Negative Controls (e.g., Pitstop Inactive Controls) to Address Specificity

Given the known off-target effects of this compound, the use of appropriate negative controls is essential to interpret results correctly. Pitstop inactive controls, which are structurally similar to this compound but lack its inhibitory activity, are widely used for this purpose. nih.govresearchgate.netnih.govselleckchem.com

By comparing the effects of this compound treatment with those of an inactive control at the same concentration and under the same experimental conditions, researchers can distinguish between effects that are specifically due to this compound's intended target (or targets) and those that are non-specific or related to the compound's chemical structure or solvent. nih.govresearchgate.net If an observed effect is present with this compound but absent with the inactive control, it provides stronger evidence that the effect is related to this compound's biological activity. nih.gov

Studies have utilized Pitstop inactive controls to demonstrate that the inhibition of endocytosis observed with this compound is not a general artifact of compound treatment. nih.govresearchgate.net

Challenges with Solvent Effects (e.g., DMSO) in Experimental Systems

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for cellular experiments. abcam.comabcam.comselleckchem.commedchemexpress.comclinisciences.com DMSO is a commonly used solvent in cell biology due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media. unil.chacs.org However, DMSO itself can have effects on cellular processes at certain concentrations, and these effects need to be considered and controlled for. unil.chciteab.comprobes-drugs.org

The final concentration of DMSO in cell culture media should generally be kept low, typically between 0.1% and 1%. abcam.comnih.gov While this compound can be used in low concentrations of DMSO (up to 1% for cellular experiments), low concentrations (e.g., 0.1%) may sometimes lead to the compound precipitating out of solution, depending on the concentration of this compound and the aqueous buffer used. abcam.com Higher concentrations of DMSO (above 1%) can affect cell viability, membrane permeability, and other cellular functions. unil.chciteab.com

It is crucial to include a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound, without the compound) in all experiments. nih.gov This allows researchers to determine if any observed effects are due to the solvent itself rather than this compound. nih.gov Researchers should be aware of the potential challenges with DMSO solubility and its potential impact on experimental systems. unil.chciteab.comprobes-drugs.org

Data Table: Examples of this compound Concentration and Incubation Time in Cellular Assays

| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Source |

| HeLa cells | 5-30 µM | 30 min | Inhibition of Transferrin and MHCI internalization | nih.gov |

| HeLa cells | 20 µM | 15 min pre-inc + 30 min internalization | Inhibition of Transferrin and MHCI internalization | nih.govselleckchem.com |

| HeLa cells | 1-30 µM | 24 h | Induces apoptosis, inhibits cell growth | clinisciences.com |

| HeLa cells | 0.001-100 µM | 6 h | Inhibits mitotic spindle, impairs mitosis | clinisciences.com |

| J774A.1 macrophages | 20-40 µM | 30 min | Inhibits transferrin endocytosis | clinisciences.com |

| Primary neurons | 30 µM | Not specified | Arrests CME | researchgate.net |

| BEAS-2B cells | 20 µM | 30 min | Blocking internalization of transferrin and MHCI | nih.gov |

| COS-7 cells | 20 µM | 30 min | Blocking internalization of transferrin and MHCI | nih.gov |

Advanced Imaging and Biophysical Techniques Employed in this compound Research

Advanced imaging and biophysical techniques are crucial for studying the dynamic processes of membrane trafficking and the effects of inhibitors like this compound. Techniques such as live-cell fluorescence microscopy, total internal reflection fluorescence (TIRF) microscopy, and electron microscopy provide detailed insights into the formation, movement, and fate of endocytic vesicles.

Live-cell imaging allows researchers to visualize the real-time dynamics of clathrin-coated pits and other endocytic structures at the plasma membrane. By labeling components of the endocytic machinery or cargo proteins with fluorescent tags, researchers can track their behavior upon treatment with this compound. Studies using these techniques have shown that this compound can affect the dynamics of clathrin-coated pits, although the precise mechanisms and whether it completely arrests their movement or alters their assembly/disassembly kinetics can be complex to interpret due to its multiple targets. researchgate.net

TIRF microscopy is particularly useful for studying events occurring very close to the plasma membrane, providing high signal-to-noise ratio for visualizing the initiation and early stages of endocytosis. This technique can be used to observe the recruitment of endocytic proteins to the plasma membrane and the formation of clathrin-coated structures in the presence or absence of this compound.

Electron microscopy provides ultrastructural details of endocytic compartments. By examining cells treated with this compound using electron microscopy, researchers can assess changes in the morphology, size, and distribution of vesicles and endosomes. This technique was used in a study investigating synaptic vesicle recycling, revealing alterations in synaptic vesicle density and the volume and localization of large endosomes after this compound application. nih.gov

Biophysical techniques, such as those used to measure membrane tension or protein mobility, can also provide valuable information. One study noted that treatment with this compound resulted in a severe decrease in the lateral mobility of cell surface proteins, suggesting effects on membrane properties beyond direct clathrin inhibition. tandfonline.com Atomic force microscopy has also been employed in studies involving this compound and its derivatives to assess changes in cell mechanics. nih.gov

The combination of this compound with these advanced techniques allows researchers to gain a comprehensive understanding of how the compound perturbs membrane trafficking and its downstream consequences.

Atomic Force Microscopy (AFM) for Cell Dynamics Studies

Atomic Force Microscopy (AFM) is a powerful technique for examining the surface topography and mechanical properties of cells at high resolution. spmtips.com AFM can be used to directly image fixed or living cells and sub-cellular structures, providing information about the architecture of the membrane, organelles, and cytoskeleton. spmtips.com Furthermore, AFM can evaluate the micromechanical properties of cells and monitor cell dynamics, sometimes in real-time. spmtips.com This ability to assess both structural and mechanical changes makes AFM valuable for studying the effects of compounds like this compound on cellular behavior.

Studies have utilized AFM to investigate the impact of this compound on cell mechanics and dynamics. For instance, high-speed AFM imaging has revealed that this compound can inhibit lamellipodial dynamics and lead to the dismantling of the cortical actin network in living endothelial cells. researchgate.net This indicates that this compound's effects extend beyond endocytosis to influence cytoskeletal structure and cell motility. AFM measurements can provide quantitative data on changes in cell stiffness and surface features induced by this compound treatment. spmtips.commdpi.com The combination of AFM with optical microscopy, such as scanning ion-conductance microscopy (SICM) correlated with confocal imaging, allows for the simultaneous measurement of topographical changes and mechanical properties alongside fluorescence imaging of labeled structures, providing a more comprehensive understanding of this compound's effects on live cells. mdpi.comresearchgate.net

Serial Sectioning Scanning Electron Microscopy (S3EM) for Endocytic Structure Analysis

Serial Sectioning Scanning Electron Microscopy (S3EM), also known as serial-section SEM or array tomography, is an electron microscopy technique used for 3D reconstruction of cellular structures. researchgate.nethitachi-hightech.com This method involves cutting serial ultrathin sections of resin-embedded specimens and imaging them with an SEM. hitachi-hightech.com The resulting images are then used to create 3D reconstructions, allowing for detailed analysis of the morphology and distribution of organelles and other cellular components in three dimensions. researchgate.nethitachi-hightech.com

S3EM has been applied in studies investigating the effects of this compound on endocytic structures, particularly in the context of synaptic vesicle recycling. researchgate.netnih.govfrontiersin.org By using S3EM and 3D reconstructions of endocytic structures labeled with markers like horseradish peroxidase (HRP), researchers can visualize and quantify changes in the size, density, and localization of endosomal compartments and synaptic vesicles following this compound treatment. researchgate.netnih.govfrontiersin.org For example, S3EM analysis has shown that this compound application can lead to reduced density of recently recycled synaptic vesicles (black SVs) and increased volumes of large endosomes, suggesting a role for clathrin in synaptic vesicle recycling from both the plasma membrane and large endosomes. researchgate.netnih.govfrontiersin.org S3EM provides ultrastructural details that complement the information obtained from light microscopy techniques, offering a more complete picture of how this compound affects the complex process of endocytosis and vesicle trafficking. researchgate.netfrontiersin.org

Computational Docking Analysis for Target Prediction

Computational docking analysis is an in silico technique used to predict the binding modes and affinities of small molecules, such as this compound, to target proteins. researchgate.netnih.gov This method involves computationally placing a ligand within the binding site of a macromolecular target and evaluating the resulting interactions. researchgate.net Computational docking can help identify potential protein targets for a given compound and provide insights into the molecular mechanisms of interaction. researchgate.netnih.gov

Computational docking analysis has been employed to predict the targets of this compound and understand its diverse effects. While initially developed as a clathrin inhibitor, studies using computational docking have indicated that this compound can also bind to other proteins. researchgate.netuni-konstanz.de Specifically, computational docking analysis has demonstrated that this compound exhibits binding affinities to β-propeller folds of nuclear pore complex (NPC) scaffold proteins, similar to its binding to the terminal β-propeller domain of clathrin. researchgate.net This suggests that this compound may disrupt NPCs through a similar interaction mechanism. researchgate.net Furthermore, in silico analysis of this compound binding to the crystal structures of small GTPases like Ran and Rac1 has shown that this compound can occupy their GDP-binding pockets. uni-konstanz.de This computational evidence supports the experimental findings that this compound directly interacts with and inhibits these GTPases by locking them in a GDP-bound conformation. uni-konstanz.denih.gov Computational docking analysis thus plays a crucial role in identifying potential off-targets of this compound and explaining its observed clathrin-independent effects on cellular processes like nuclear transport and cell dynamics. researchgate.netuni-konstanz.denih.gov

Development and Application of Fluorescent Derivatives for Target Identification (e.g., RVD-127)

The development of fluorescent derivatives of this compound is a key strategy for experimentally identifying its cellular targets and visualizing their localization. By attaching a fluorescent tag to this compound, researchers can track the compound within live or fixed cells and determine where it accumulates and potentially interacts with proteins. This approach complements computational predictions and provides direct experimental evidence of target engagement.

RVD-127 is a novel fluorescent derivative of this compound that has been developed and validated for this purpose. uni-konstanz.denih.govuni-muenster.de RVD-127 is designed to retain the biological activity of the parent compound while allowing for visualization using fluorescence microscopy. uni-konstanz.de Studies using RVD-127 have aimed to clarify the diverse effects of this compound by enabling the tracing of its intracellular distribution and association with potential targets. nih.govuni-muenster.de

Using RVD-127, researchers have been able to experimentally confirm that this compound and its derivative directly interact with small GTPases such as Ran and Rac1. uni-konstanz.denih.govuni-muenster.de Experiments using RVD-127, such as bead halo assays with immobilized recombinant Ran and live cell imaging, have provided direct evidence of its binding to these GTPases and its accumulation within the nucleus, consistent with its interaction with Ran. uni-konstanz.de The application of fluorescent derivatives like RVD-127 is crucial for experimentally validating the targets predicted by computational methods and gaining a deeper understanding of the cellular localization and dynamics of this compound binding. uni-konstanz.denih.govuni-muenster.de

Debates, Limitations, and Future Research Directions

The Ongoing Debate on the Specificity of Pitstop2 as a Clathrin Inhibitor

While initially introduced as a potent and cell-permeable inhibitor targeting the N-terminal domain (NTD) of clathrin heavy chain, designed to block the interaction with clathrin-box motif-containing proteins, studies have raised doubts about the absolute specificity of this compound for clathrin-mediated endocytosis. nih.govbiologists.comnih.gov Some research indicates that this compound can inhibit clathrin-independent endocytosis pathways in addition to CME. nih.govbiologists.comresearchgate.netresearchgate.netresearchgate.net This suggests that the compound may have off-target effects on other cellular targets beyond the clathrin NTD. nih.govresearchgate.net Despite these concerns, numerous studies continue to demonstrate that this compound effectively blocks clathrin-dependent processes in various cell types, including neurons. frontiersin.org

Methodological Approaches to Validate Specificity in Research Contexts

Given the concerns regarding this compound specificity, researchers employ various methodological approaches to validate their findings and ensure that observed effects are indeed due to clathrin inhibition. researchgate.netabcam.complos.org One common approach involves the use of alternative methods to perturb clathrin function, such as siRNA or shRNA-mediated knockdown of clathrin heavy chain. researchgate.netresearchgate.net Comparing the results obtained with this compound treatment to those from genetic depletion of clathrin can help distinguish clathrin-specific effects from off-target activities. researchgate.netresearchgate.net Additionally, using negative control compounds structurally similar to this compound but lacking its inhibitory activity can help rule out non-specific effects related to the compound's chemical structure. researchgate.netresearchgate.net Examining the action of this compound in cells expressing clathrin heavy chain harboring mutations in the NTD interaction sites can also provide insight into whether the inhibition occurs via the proposed mechanism or through non-specific actions. nih.govbiologists.combiorxiv.org Furthermore, employing techniques like cellular thermal shift assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) can help identify potential protein targets of this compound in cells. unitus.it Reversibility of this compound effects upon washout can also serve as an important control. abcam.com

Exploration of Novel, Unidentified this compound Binding Partners and Pathways

The observed non-specific effects of this compound have prompted the exploration of novel, unidentified binding partners and the pathways they regulate. Research has shown that this compound can directly interact with and inhibit small GTPases such as Ran and Rac1, affecting processes like cell motility and nuclear transport. nih.gov This finding reveals a significant clathrin-independent target for this compound. nih.gov The inhibition of clathrin-independent endocytosis by this compound also suggests interactions with components specific to these alternative uptake routes. nih.govbiologists.comresearchgate.netresearchgate.net Identifying these additional targets is crucial for a complete understanding of this compound's cellular effects and for accurately interpreting experimental outcomes when it is used. Developing fluorescent derivatives of this compound, such as RVD-127, is one strategy being used to trace these additional protein targets. nih.gov

Rational Design of Next-Generation Endocytosis Inhibitors with Enhanced Specificity

The limitations of current broad-spectrum endocytosis inhibitors like this compound highlight the need for the rational design of next-generation compounds with enhanced specificity. biorxiv.orgcsic.es The goal is to develop inhibitors that selectively target specific endocytic pathways or even specific protein interactions within those pathways, thereby minimizing off-target effects and allowing for more precise dissection of cellular mechanisms. Rational design approaches leverage structural information about the target proteins and their interactions to synthesize molecules predicted to bind with high affinity and specificity. csic.esnih.govacs.orgrsc.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies of this compound analogues are instrumental in identifying the chemical moieties responsible for its inhibitory activity and, importantly, its specificity or lack thereof. biorxiv.orgcore.ac.uknih.gov By systematically modifying the structure of this compound and evaluating the effects of these modifications on its ability to inhibit clathrin interaction and CME, as well as its off-target effects, researchers can gain insights into the structural determinants of its activity. These studies can help in designing new compounds with improved binding profiles and reduced interactions with unintended targets. For example, SAR analysis of related compounds has been used to identify analogs that retain inhibitory activity but lack undesirable off-target effects. unitus.itbiorxiv.org

Investigation of this compound's Impact on Cellular Processes Beyond Endocytosis, Mitosis, and NPC Function

While initially designed to inhibit clathrin-mediated endocytosis (CME), studies have demonstrated that this compound's inhibitory effects are not limited to this pathway. Research indicates that this compound also acts as a potent inhibitor of clathrin-independent endocytosis (CIE) jkchemical.comnih.govxenbase.org. This finding highlights that this compound's influence on cellular uptake mechanisms is broader than initially understood, affecting multiple routes by which cells internalize external substances and membrane proteins.

Furthermore, investigations have revealed direct interactions between this compound and key regulatory proteins, specifically small GTPases. This compound has been shown to directly bind to and inhibit the activity of small GTPases such as Ran and Rac1 nih.gov. This direct inhibition of GTPases represents a significant impact on cellular processes distinct from its effects on clathrin or endocytosis machinery.

Inhibition of Rac1, a GTPase known for its central role in regulating the actin cytoskeleton and cell motility, by this compound leads to significant alterations in cellular dynamics nih.gov. Studies have shown that this compound treatment results in disruptive effects on the actin cytoskeleton, leading to changes in global cell motility, as well as alterations in cell stiffness and volume nih.govnih.gov. These effects underscore this compound's influence on the mechanical properties and dynamic behavior of cells, mediated through its interaction with Rac1.

Beyond these direct interactions, this compound has been observed to interfere with other membrane trafficking events, such as synaptic vesicle cycling and the cellular entry of certain viruses like HIV. While related to membrane dynamics, these processes represent specialized forms of trafficking with distinct regulatory mechanisms that can be affected by this compound. Additionally, this compound has been shown to impair the volume regulation of large endosomes and has been utilized in studies investigating membrane trafficking events involved in processes like the expansion of the umbrella cell apical membrane.

The observed effects of this compound on various cellular processes beyond its intended target are summarized in the table below:

| Cellular Process Affected | Specific Impact | Related Mechanism / Mediator | Source(s) |

| Clathrin-Independent Endocytosis (CIE) | Inhibition of internalization of CIE cargo proteins | Additional cellular targets besides clathrin | jkchemical.comnih.govxenbase.org |

| Nucleocytoplasmic Transport | Disruption of transport integrity | Inhibition of Ran GTPase | nih.gov |

| Cell Motility | Reduction in global cell motility | Inhibition of Rac1 GTPase | nih.govnih.gov |

| Actin Cytoskeleton | Disruptive effects on network, altered dynamics | Inhibition of Rac1 GTPase | nih.govnih.gov |

| Cell Stiffness and Volume | Alterations in mechanical properties and size | Linked to Rac1 inhibition | nih.gov |

| Synaptic Vesicle Cycling | Interference | Related to membrane trafficking | |

| HIV Entry | Interference | Related to cellular entry mechanisms | |

| Large Endosome Volume Regulation | Impairment | Potential impact on endosomal dynamics | |

| Membrane Trafficking (e.g., in umbrella cells) | Used as a tool to study expansion/trafficking events | General membrane dynamics | |

| Signaling Pathways (e.g., PI3K/Akt/mTORC1) | Affects activation, potentially via clathrin structures or other targets | Complex interactions |

Integration of this compound Research Findings into Broader Theoretical Frameworks of Cellular Regulation

The accumulating research on this compound's effects necessitates its integration into broader theoretical frameworks of cellular regulation. The discovery that this compound, initially designed as a specific clathrin inhibitor, possesses off-target effects, particularly the direct inhibition of small GTPases like Ran and Rac1, underscores the intricate interconnectedness of cellular pathways and highlights a critical consideration in the use of pharmacological inhibitors xenbase.orgnih.gov. This finding challenges the assumption of single-target specificity for many small molecules and emphasizes the need for rigorous validation and careful interpretation of results obtained using such compounds xenbase.org.

The impact of this compound on GTPases and the cytoskeleton contributes significantly to our understanding of cellular dynamics and signal transduction. By revealing the susceptibility of Ran and Rac1 to inhibition by this compound, researchers gain a tool to probe the roles of these GTPases in processes like nucleocytoplasmic transport and the regulation of cell shape, movement, and mechanical properties nih.govnih.govnih.gov. This contributes to refining models of how GTPase activity is integrated with cytoskeletal rearrangements and nuclear-cytoplasmic communication to govern fundamental cellular behaviors.

Furthermore, studies employing this compound to investigate signaling pathways, such as the PI3K/Akt/mTORC1 axis, contribute to frameworks that explore the interplay between membrane trafficking events and intracellular signaling cascades. While some of these effects may be linked to clathrin's role as a potential signaling platform, the broader impacts of this compound suggest that its influence on multiple targets can converge to modulate complex signaling networks.

In essence, research on this compound, despite revealing its limitations as a purely specific clathrin inhibitor, has provided valuable insights into the complexity of cellular regulation. It serves as a case study illustrating the potential for off-target effects to uncover unexpected links between seemingly distinct cellular processes, such as endocytosis, GTPase signaling, cytoskeletal dynamics, and nucleocytoplasmic transport. The findings derived from this compound research contribute to a more integrated view of cellular function, where various pathways are tightly interwoven and susceptible to modulation through multiple nodes. This understanding is crucial for developing more precise pharmacological tools and advancing our theoretical models of how cells maintain homeostasis and respond to their environment.

Conclusion

Summary of Pitstop2's Contributions to Understanding Cellular Endocytosis and Related Pathways

This compound was initially developed with the aim of selectively inhibiting clathrin-mediated endocytosis (CME) by targeting the interaction site on the N-terminal domain of clathrin heavy chain. nih.govmedchemexpress.euabcam.com Research using this compound has contributed to understanding the role of clathrin in the internalization of specific cargo proteins, such as the transferrin receptor, which is a known CME cargo. nih.govresearchgate.net Studies have shown that this compound can inhibit the uptake of transferrin in various cell lines. abcam.comcaymanchem.comresearchgate.netmedchemexpress.com

However, subsequent research revealed that the effects of this compound extend beyond just clathrin-mediated endocytosis. It has been demonstrated that this compound can also inhibit clathrin-independent endocytosis (CIE). nih.govresearchgate.netresearchgate.netbiologists.com This was an unexpected finding, as the compound was designed to specifically target clathrin. nih.gov Studies showed that this compound inhibited the internalization of proteins like MHCI, which can enter cells independently of clathrin. nih.gov This inhibition of CIE was observed even in cells where clathrin had been depleted, suggesting additional cellular targets for this compound. nih.gov

Beyond endocytosis, this compound has been found to influence other cellular processes. It has been shown to affect the integrity and function of nuclear pore complexes (NPCs), interacting with their β-propeller folds. sigmaaldrich.comnih.govresearchgate.net This effect on NPCs is independent of its action on clathrin-mediated endocytosis and occurs at similar concentrations. nih.govresearchgate.net this compound has also been reported to interfere with the actin cytoskeleton and global cell motility, potentially through direct interaction with small GTPases like Ran and Rac1. researchgate.netnih.gov These interactions can lock the GTPases in an inactive conformation, disrupting downstream effectors. nih.gov Furthermore, this compound has been implicated in affecting mitotic spindle integrity and progression in dividing cells, leading to cell cycle arrest and induced cell death in cancer cells. medchemexpress.euresearchgate.netmedchemexpress.com It has also been reported to inhibit platelet activation, aggregation, and secretion. medchemexpress.eusigmaaldrich.com

Reiteration of the Importance of Critical Evaluation of Research Tools and Inhibitor Specificity

The findings regarding this compound's effects on clathrin-independent endocytosis and other cellular targets underscore the critical importance of carefully evaluating the specificity of small molecule inhibitors used in biological research. nih.govresearchgate.netbiologists.comportlandpress.comnih.gov While initially presented as a selective clathrin inhibitor, the discovery of its off-target effects highlights the potential for misinterpretations of experimental results if the inhibitor's full spectrum of activity is not considered. nih.govresearchgate.netbiologists.comnih.gov

The observation that this compound inhibits both CME and CIE, and affects other cellular components like NPCs and the actin cytoskeleton, means that its use alone cannot definitively distinguish between these different endocytic pathways or attribute an observed effect solely to clathrin inhibition. nih.govresearchgate.netbiologists.comnih.gov Researchers must exercise caution when interpreting data obtained using this compound and ideally complement its use with other methods, such as genetic manipulation (e.g., siRNA or shRNA knockdown) of specific proteins, to confirm the involvement of a particular pathway. researchgate.netresearchgate.net The case of this compound serves as a cautionary tale regarding the potential for small molecules designed to target a specific protein interaction to have unintended effects on other cellular processes. nih.gov

Outlook on the Continued Utility of this compound and its Derivatives in Biological Research

Despite the challenges regarding its specificity, this compound continues to be a valuable tool in biological research, particularly when its limitations are acknowledged and appropriate controls are employed. Its ability to acutely inhibit endocytosis, albeit non-specifically, can still be useful for studying processes where a general block of internalization is desired or as a starting point for investigations that are then refined with more specific methods. nih.govnih.gov

Furthermore, the identification of this compound's off-target effects has opened up new avenues of research. Its interaction with nuclear pore complexes and small GTPases suggests potential applications in studying these cellular components and pathways. nih.govresearchgate.netnih.gov The observation that this compound exhibits anti-proliferative and cytotoxic effects in dividing cancer cells also indicates potential for exploring its use or that of its derivatives in cancer research, although its non-specificity would likely preclude direct clinical application. medchemexpress.eumedchemexpress.comportlandpress.com

Q & A

Q. What is the primary mechanism of action of Pitstop2 in clathrin-mediated endocytosis, and how does it differ from other clathrin inhibitors?

this compound selectively inhibits the interaction between clathrin’s terminal domain and amphiphysin, disrupting clathrin-coated vesicle formation . Unlike broad-spectrum inhibitors (e.g., dynasore), this compound specifically targets protein-protein interactions critical for clathrin assembly, making it a precise tool for studying endocytosis pathways . To validate its specificity, researchers should compare results with clathrin-independent endocytosis controls (e.g., caveolin-mediated uptake) and use immunoblotting to confirm downstream signaling disruptions (e.g., Akt phosphorylation) .

Q. How should researchers design experiments to assess this compound’s effects on receptor-mediated signaling pathways (e.g., EGFR)?

Experimental design should include:

- Dose-response curves : Test concentrations from 1 µM to 30 µM, as efficacy varies by cell type (e.g., HEK 293 vs. RPE cells) .

- Time-course analysis : Pre-treat cells with this compound for 30 minutes before agonist stimulation (e.g., EGF) to ensure inhibition precedes signaling activation .

- Control groups : Include DMSO vehicle controls and clathrin-independent pathway inhibitors (e.g., genistein for caveolin-mediated uptake) to isolate clathrin-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s impact on embryonic development versus cellular uptake pathways?

Contradictions may arise from differences in cell type, inhibitor concentration, or experimental endpoints. For example:

- In HEK 293 cells, this compound reduces EGFR cluster size by ~1.1 µm² , while in embryonic models, its absence decreases blastocyst formation rates by >50% .

- Methodological reconciliation : Use live-cell imaging to track clathrin dynamics in real-time and correlate with developmental outcomes. Cross-validate findings using siRNA knockdowns to rule off-target effects .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent inhibition of nanoparticle uptake?